![molecular formula C19H17BrN2O4 B4835181 N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4835181.png)
N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide, commonly known as BIBX1382, is a potent and selective inhibitor of epidermal growth factor receptor tyrosine kinase. It has been studied extensively for its potential use in cancer treatment and as a research tool for investigating the role of epidermal growth factor receptor in various biological processes.
Wirkmechanismus
BIBX1382 inhibits the activity of epidermal growth factor receptor tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. By blocking this activity, BIBX1382 can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, BIBX1382 has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIBX1382 in lab experiments is its high potency and selectivity for epidermal growth factor receptor tyrosine kinase. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation is that BIBX1382 may not be effective in all cancer types or in all stages of cancer. In addition, the use of BIBX1382 in animal models may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are several future directions for research on BIBX1382. One area of interest is the development of new inhibitors of epidermal growth factor receptor tyrosine kinase that have improved potency and selectivity. Another area of interest is the investigation of the role of epidermal growth factor receptor in the development of other diseases, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for BIBX1382 may improve its efficacy and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
BIBX1382 has been widely used as a research tool for investigating the role of epidermal growth factor receptor in various biological processes. It has been used in studies of cancer cell signaling, angiogenesis, and tumor growth. BIBX1382 has also been used to investigate the role of epidermal growth factor receptor in the development of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-26-10-2-9-22-18(24)15-8-3-12(11-16(15)19(22)25)17(23)21-14-6-4-13(20)5-7-14/h3-8,11H,2,9-10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUBOUUVKLZILQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.